molecular formula C16H16N4O5 B11012499 N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycylglycine

N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycylglycine

Cat. No.: B11012499
M. Wt: 344.32 g/mol
InChI Key: ATTIZRPHWSPKIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycine is a pyridazinone derivative conjugated with glycine via an acetyl linker. Its molecular formula is C₁₄H₁₃N₃O₄, with a molecular weight of 287.27 g/mol (CAS: 1246051-15-9) . The compound features a pyridazinone core substituted with a phenyl group at position 3 and an acetyl-glycine moiety at position 1. The Smiles notation is O=C(O)CNC(=O)Cn1nc(-c2ccccc2)ccc1=O, reflecting its structural components .

This suggests the compound may be a research intermediate with uncharacterized bulk properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycylglycine typically involves multiple steps:

    Formation of the Pyridazinone Core: The initial step involves the synthesis of the 6-oxo-3-phenylpyridazin-1(6H)-yl core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Acetylation: The pyridazinone core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling with Glycylglycine: The final step involves coupling the acetylated pyridazinone with glycylglycine. This can be done using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group or the pyridazinone core.

    Reduction: Reduction reactions can target the carbonyl groups within the molecule.

    Substitution: The acetyl and glycylglycine moieties can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl group or pyridazinone core.

    Reduction: Reduced forms of the carbonyl groups, potentially forming alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with pyridazine structures often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyridazine can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

The potential anticancer activity of N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycylglycine has been explored through in vitro studies. Preliminary findings suggest that this compound may induce apoptosis in cancer cells by activating specific pathways involved in programmed cell death. Further research is needed to establish its efficacy and safety profile in vivo .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic disorders, such as α-glucosidase. Inhibition of this enzyme can be beneficial for managing conditions like diabetes by slowing carbohydrate absorption .

Case Study 1: Antimicrobial Efficacy

A study conducted on various synthesized pyridazine derivatives demonstrated that compounds similar to this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The disc diffusion method was employed to assess the antimicrobial efficacy, revealing promising results that warrant further investigation into structure-activity relationships .

Case Study 2: Anticancer Activity

In a recent investigation into the anticancer properties of related compounds, it was found that certain derivatives could inhibit the proliferation of breast cancer cells. The mechanism involved the modulation of apoptotic pathways and cell cycle arrest at specific phases. These findings highlight the therapeutic potential of pyridazine derivatives in oncology .

Mechanism of Action

The mechanism by which N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycylglycine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on available

Table 1: Key Properties of N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycine and a Related Compound

Property N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycine (CAS: 1246051-15-9) Related Compound (CAS: 1282095-13-9)
Molecular Formula C₁₄H₁₃N₃O₄ C₂₁H₂₀N₄O₂
Molecular Weight (g/mol) 287.27 360.4
Core Structure Pyridazinone + phenyl + acetyl-glycine Likely extended substituent(s)*
Reported Data Limited (no density, melting/boiling points) No physicochemical data

Notes:

  • The compound with CAS 1282095-13-9 shares the same systematic name but has a distinct molecular formula (C₂₁H₂₀N₄O₂), suggesting either a structural isomer, a salt form, or an error in nomenclature.
  • Both compounds lack experimental data for key properties, indicating their primary use in exploratory research rather than commercial applications.

Hypothetical Comparison with Glycylglycine Derivatives

The user’s query specifies N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycylglycine, a dipeptide-conjugated analog. For context:

  • Glycylglycine (C₄H₈N₂O₃) would increase the molecular weight by ~132 g/mol compared to the glycine derivative.
  • Such a derivative would likely exhibit altered solubility and bioavailability due to the additional peptide bond and polar groups .

Research Findings and Limitations

Synthetic Accessibility : The glycine derivative (CAS 1246051-15-9) is documented in chemical databases but lacks detailed characterization, highlighting its role as a synthetic precursor .

Functional Potential: Pyridazinone derivatives are explored for bioactivity (e.g., enzyme inhibition). The acetyl-glycine moiety may enhance water solubility, but empirical data are needed .

Biological Activity

N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycylglycine, identified by its CAS number 1246051-15-9, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C14H13N3O4
Molecular Weight 287.2707 g/mol
IUPAC Name This compound

The structure includes a pyridazine moiety, which is significant for its biological interactions.

This compound is believed to exert its effects through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer cell proliferation.
  • Receptor Modulation : It can interact with receptors that are crucial for angiogenesis and tumor growth.
  • Cytotoxicity : Studies indicate that it may induce apoptosis in cancer cells while sparing normal cells, showcasing its potential as a selective cytotoxic agent.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For instance, research indicates that it exhibits significant cytotoxic effects against various cancer cell lines, including:

  • Human gingival carcinoma (Ca9-22)
  • Human squamous carcinoma (HSC-2 and HSC-4)

These findings suggest that this compound could be a promising candidate for further development in cancer therapy due to its selective toxicity towards malignant cells compared to non-malignant cells .

Inhibitory Effects on Angiogenesis

The compound has also been evaluated for its antiangiogenic properties. It inhibits vascular endothelial growth factor receptor (VEGFR), which plays a critical role in tumor-induced angiogenesis. This inhibition can lead to reduced tumor growth and metastasis .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity Evaluation :
    • A study assessed the cytotoxic effects on various cancer cell lines using the MTT assay, revealing IC50 values that indicate potent activity against malignant cells while showing lower toxicity towards normal fibroblasts .
  • Mechanistic Studies :
    • Mechanistic investigations demonstrated that the compound can induce apoptosis through caspase activation pathways, suggesting a targeted approach to cancer treatment .
  • In Vivo Studies :
    • Preliminary in vivo studies have shown promising results in xenograft models where the compound significantly reduced tumor size compared to controls .

Q & A

Basic Research Questions

Q. How is N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycylglycine synthesized and characterized?

Methodological Answer: The compound can be synthesized via coupling reactions involving pyridazinone intermediates. For example, pyridazinone derivatives are typically prepared using DCM-MeOH solvent systems (0–4% gradient) and purified via column chromatography. Structural confirmation is achieved through:

  • IR spectroscopy : Identification of C=O stretches (e.g., 1680–1720 cm⁻¹ for acetyl and pyridazinone carbonyl groups).
  • NMR spectroscopy : Distinct signals for aromatic protons (δ 7.2–8.0 ppm), pyridazinone ring protons (δ 6.2–6.8 ppm), and glycylglycine backbone protons (δ 3.5–4.5 ppm).
  • ESI-MS : Molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight .

Q. What analytical techniques validate the compound’s purity and stability under standard conditions?

Methodological Answer:

  • Melting Point Analysis : Determines purity (e.g., sharp melting points between 170–235°C for related pyridazinone hybrids).
  • HPLC : Assesses chromatographic purity using reverse-phase columns (C18) with UV detection.
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability up to 250°C, with degradation observed only above 423 K in aqueous solutions .

Advanced Research Questions

Q. How does the pyridazinone moiety influence enzymatic interactions, such as ACE inhibition?

Methodological Answer: The pyridazinone core may act as a transition-state mimic in ACE inhibition assays. To test this:

  • Spectrophotometric Assay : Use synthetic substrates like FAPGG (N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine), where ACE hydrolyzes FAPGG to release glycylglycine. Monitor absorbance at 340 nm to quantify inhibition kinetics .
  • Competitive Binding Studies : Compare inhibition constants (Kᵢ) of the target compound with known ACE inhibitors (e.g., enalapril) to assess competitive vs. non-competitive mechanisms .

Q. How can researchers address contradictions in stability data under oxidative or thermal stress?

Methodological Answer:

  • Controlled Degradation Studies : Expose the compound to hydroxyl radicals (e.g., via Fenton reaction) and monitor degradation products using LC-MS. Rate constants for glycylglycine cleavage under oxidative conditions are ~4 × 10⁷ M⁻¹s⁻¹ .
  • High-Temperature Stability : Use sealed ampoules at 423–523 K and analyze decomposition via NMR. Aqueous solutions degrade into glycine and diketopiperazine above 423 K, requiring short residence times (<5 minutes) in high-temperature experiments .

Q. What experimental designs are optimal for studying its role in enzyme kinetics?

Methodological Answer:

  • Substrate Saturation Curves : Vary glycylglycine concentrations while measuring reaction velocity. The reaction is first-order with respect to glycylglycine and water, yielding a second-order rate equation: V = [glycylglycine][H₂O] .
  • pH-Dependent Studies : Use glycylglycine as a buffer (pKa ~8.4) to maintain enzyme activity in alkaline conditions, as demonstrated in algal growth media .

Q. How can structural modifications enhance pharmacological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Replace the phenyl group on the pyridazinone ring with electron-withdrawing substituents (e.g., 4-methoxyphenyl) to modulate bioavailability. For example, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide shows enhanced receptor binding in preliminary studies .
  • Pharmacokinetic Profiling : Use in vitro models (e.g., Caco-2 cells) to assess permeability and metabolic stability of acetylated glycylglycine derivatives .

Properties

Molecular Formula

C16H16N4O5

Molecular Weight

344.32 g/mol

IUPAC Name

2-[[2-[[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C16H16N4O5/c21-13(18-9-16(24)25)8-17-14(22)10-20-15(23)7-6-12(19-20)11-4-2-1-3-5-11/h1-7H,8-10H2,(H,17,22)(H,18,21)(H,24,25)

InChI Key

ATTIZRPHWSPKIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.